![molecular formula C12H28N2S2 B14756176 N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) CAS No. 1189-26-0](/img/structure/B14756176.png)
N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) is an organic compound characterized by the presence of disulfide bonds and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) typically involves the reaction of propan-1-amine with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) involves the interaction of its disulfide bonds and amine groups with various molecular targets. The disulfide bonds can undergo redox reactions, influencing the redox state of the cellular environment. The amine groups can form hydrogen bonds and participate in nucleophilic attacks, affecting the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Disulfanediyldi(ethane-2,1-diyl)]di(propan-1-amine)
- N,N’-[Disulfanediyldi(butane-2,1-diyl)]di(propan-1-amine)
Uniqueness
N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) is unique due to its specific chain length and the presence of both disulfide bonds and amine groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
CAS No. |
1189-26-0 |
|---|---|
Molecular Formula |
C12H28N2S2 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
N-propyl-2-[1-(propylamino)propan-2-yldisulfanyl]propan-1-amine |
InChI |
InChI=1S/C12H28N2S2/c1-5-7-13-9-11(3)15-16-12(4)10-14-8-6-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
YPJRSVIQGDLODI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(C)SSC(C)CNCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)

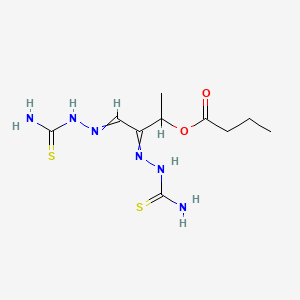

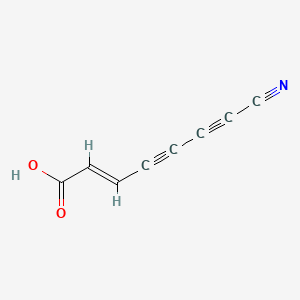
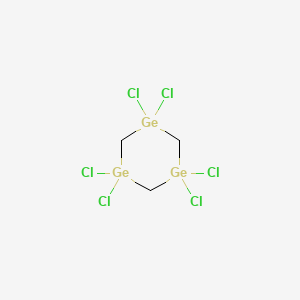
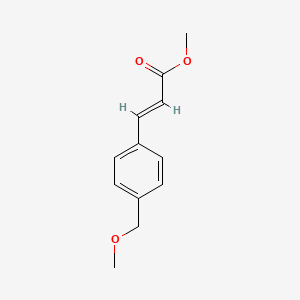
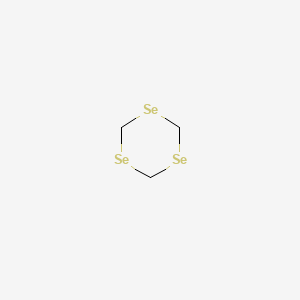
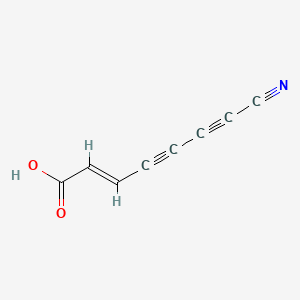
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)

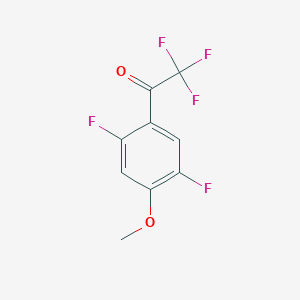
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
